2'-deoxy-3,4,5,6-tetrahydrouridine

Solubility Formulation Development Physicochemical Properties

This 2′-deoxy nucleoside analog overcomes critical limitations of the parent ribonucleoside tetrahydrouridine (THU) for oral CDA inhibitor programs: 14 g/L aqueous solubility, enhanced chemical stability, and a scaffold validated by the FDA-approved 2′-deoxy derivative cedazuridine. Where THU exhibits only ~20% oral bioavailability and acid instability, this compound enables robust in vitro/in vivo protection of cytidine analogs (gemcitabine, decitabine, ara-C, 5-azacytidine) through dual CDA and dCMP deaminase blockade. For antiviral studies using 5-halogenated deoxycytidine analogs, it achieves 100% preservation of intact iodocytosine in viral DNA—versus 32–45% without inhibition—ensuring quantitative analytical fidelity. Supplied as ≥95% powder; serves as a key reference standard and synthetic intermediate for next-generation fluorinated oral CDA inhibitors.

Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
CAS No. 31962-88-6
Cat. No. B1585170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-deoxy-3,4,5,6-tetrahydrouridine
CAS31962-88-6
Synonyms2'-deoxytetrahydrouridine
3,4,5,6-tetrahydrodeoxyuridine
tetrahydro-2'-deoxyuridine
THDU
Molecular FormulaC9H16N2O5
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1O)C2CC(C(O2)CO)O
InChIInChI=1S/C9H16N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-8,12-14H,1-4H2,(H,10,15)/t5-,6+,7?,8+/m0/s1
InChIKeyRSRNLJYSWSSQMW-CZLDRYSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxy-3,4,5,6-tetrahydrouridine (CAS 31962-88-6) Procurement Guide: Cytidine Deaminase Inhibitor with 2′-Deoxy Modification for Enhanced Oral Bioavailability Potential


2′-Deoxy-3,4,5,6-tetrahydrouridine (2DTHR, also designated dTHU or THDU; CAS 31962-88-6) is a synthetic nucleoside analog structurally classified as a 2′-deoxy derivative of tetrahydrouridine [1]. This compound functions as a potent inhibitor of cytidine deaminase (CDA) and, upon intracellular phosphorylation to its 5′-monophosphate, also inhibits deoxycytidylate (dCMP) deaminase [2]. The 2′-deoxy modification distinguishes this molecule from the parent ribonucleoside tetrahydrouridine (THU, CAS 18771-50-1), conferring physicochemical properties relevant to oral bioavailability and formulation development.

Why 2′-Deoxy-3,4,5,6-tetrahydrouridine Cannot Be Substituted with Tetrahydrouridine in Oral Bioavailability-Sensitive Applications


Direct substitution of 2′-deoxy-3,4,5,6-tetrahydrouridine with the ribonucleoside analog tetrahydrouridine (THU) is contraindicated in applications requiring oral administration or acid-stable formulation. THU exhibits substantial limitations including acid instability [1] and only 20% oral bioavailability in murine models [2], which directly constrain its utility as an oral cytidine deaminase inhibitor. The 2′-deoxy modification addresses these deficiencies through improved aqueous solubility and chemical stability relative to THU [1]. For researchers developing oral combination regimens with cytidine analog therapeutics, or for those requiring CDA inhibition in acidic compartment environments, the procurement decision between these two compounds must be guided by the differential evidence presented below.

2′-Deoxy-3,4,5,6-tetrahydrouridine Quantitative Differentiation Evidence for Scientific Procurement


Aqueous Solubility Advantage of 2′-Deoxy-3,4,5,6-tetrahydrouridine versus Tetrahydrouridine

2′-Deoxy-3,4,5,6-tetrahydrouridine exhibits substantially improved aqueous solubility compared to tetrahydrouridine (THU). The calculated aqueous solubility of 2′-deoxy-3,4,5,6-tetrahydrouridine is 14 g/L at 25°C . In contrast, THU demonstrates solubility of approximately 5 mg/mL (5 g/L) in PBS (pH 7.2) [1], representing a nearly 3-fold solubility advantage for the 2′-deoxy analog. This differential solubility is structurally attributed to the 2′-deoxy modification and is explicitly claimed to improve aqueous solubility and chemical stability in the tetrahydrouridine derivative patent literature [2].

Solubility Formulation Development Physicochemical Properties

Oral Bioavailability Limitation of Tetrahydrouridine Establishes Need for 2′-Deoxy-Modified Analogs

Tetrahydrouridine (THU), the parent ribonucleoside from which 2′-deoxy-3,4,5,6-tetrahydrouridine is derived, demonstrates only 20% oral bioavailability in murine pharmacokinetic studies [1]. This limited oral absorption, combined with documented acid instability of THU [2], creates a clear scientific rationale for selecting the 2′-deoxy-modified analog in applications requiring oral administration. The patent literature explicitly states that 2′-deoxytetrahydrouridine derivative compounds exhibit improved aqueous solubility, chemical stability, drug absorption levels, and shelf-life compared to earlier CDA inhibitors including THU [2].

Oral Bioavailability Pharmacokinetics Drug Delivery

Dual CDA and dCMP Deaminase Inhibition with 2′-Deoxytetrahydrouridine

2′-Deoxytetrahydrouridine provides a dual inhibition mechanism not fully replicated by tetrahydrouridine alone. The parent compound 2′-deoxytetrahydrouridine acts as a potent inhibitor of cytidine deaminase (CDA), while upon intracellular phosphorylation to its 5′-monophosphate form, it additionally inhibits deoxycytidylate (dCMP) deaminase [1]. This dual-target inhibition profile is particularly relevant for experimental systems where both deamination pathways must be simultaneously suppressed. In HSV-infected cell models, utilization of 2′-deoxytetrahydrouridine resulted in 100% preservation of [125I]iododeoxycytidine as iodocytosine in DNA, compared to only 32-45% iodocytosine preservation in the absence of deaminase inhibition, with the remainder (55-68%) converted to iodouracil [1].

Enzyme Inhibition Nucleotide Metabolism Mechanism of Action

Clinical Translation Validation: FDA Approval of 2′-Deoxy-Modified Tetrahydrouridine Derivative (Cedazuridine)

The therapeutic relevance of 2′-deoxy-modified tetrahydrouridine analogs is validated by the FDA approval of cedazuridine, a synthetic nucleoside analog derived from tetrahydrouridine that incorporates 2′-deoxy and 2′,2′-difluoro modifications (CAS 1141397-80-9) [1]. Cedazuridine functions as an orally bioavailable CDA inhibitor (IC50 = 0.4 µM) [2] and is approved in fixed-dose combination with decitabine for oral administration in myelodysplastic syndromes. This clinical validation demonstrates that the 2′-deoxy modification strategy successfully addresses the oral bioavailability and stability limitations inherent to the parent THU scaffold [3]. 2′-Deoxy-3,4,5,6-tetrahydrouridine represents a foundational intermediate in this validated structural class.

Clinical Translation FDA Approval Drug Development

2′-Deoxy-3,4,5,6-tetrahydrouridine Recommended Research and Industrial Application Scenarios


Oral CDA Inhibitor Formulation Development

2′-Deoxy-3,4,5,6-tetrahydrouridine is optimally deployed in preclinical formulation development programs targeting oral administration of CDA inhibitors. The compound's 14 g/L aqueous solubility and the documented oral bioavailability limitations of the parent compound THU (20%) [1] position this 2′-deoxy analog as a critical tool compound for investigating structure-bioavailability relationships in oral CDA inhibitor development. The FDA approval of the structurally related 2′-deoxy derivative cedazuridine validates the clinical translatability of this scaffold [2].

Combination Therapy with Cytidine Analog Chemotherapeutics Requiring Deaminase Protection

This compound is indicated for in vitro and in vivo studies where protection of cytidine analog therapeutics (e.g., cytarabine/ara-C, gemcitabine, decitabine, 5-azacytidine) from CDA-mediated deamination is required. The dual inhibition of both CDA and, upon phosphorylation, dCMP deaminase [3] provides more complete pathway blockade than CDA-selective inhibitors alone. The compound enables studies investigating whether enhanced deaminase protection translates to improved antitumor or antiviral efficacy.

Antiviral Research Employing Halogenated Deoxycytidine Analogs

For antiviral studies utilizing 5-halogenated deoxycytidine analogs (e.g., 5-iododeoxycytidine, 5-bromodeoxycytidine), 2′-deoxytetrahydrouridine is the inhibitor of choice. Experimental evidence demonstrates that in the presence of this compound, 100% of [125I]iododeoxycytidine incorporated into viral DNA is preserved as iodocytosine, compared to only 32-45% preservation without deaminase inhibition [3]. This quantitative preservation of intact cytosine analog is critical for studies examining the antiviral mechanism of halogenated deoxycytidines and their potential to perturb viral DNA methylation.

Reference Standard for 2′-Deoxy-Modified Tetrahydrouridine Derivative Synthesis and Quality Control

2′-Deoxy-3,4,5,6-tetrahydrouridine serves as a key reference standard and synthetic intermediate for the development of advanced 2′-deoxy-modified tetrahydrouridine derivatives, including fluorinated analogs such as 2′,2′-difluoro-2′-deoxytetrahydrouridine [4]. Given the established role of tetrahydrouridine derivatives as reference standards in pharmaceutical analytical method development [2], this compound supports method validation, quality control, and impurity profiling for next-generation oral CDA inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-deoxy-3,4,5,6-tetrahydrouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.